molecular formula C12H12ClFN4S B11715558 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine

Cat. No.: B11715558
M. Wt: 298.77 g/mol
InChI Key: SFNCUYWSEQBGAO-UHFFFAOYSA-N
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Description

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and a fluorophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Substitution Reaction: The chlorinated thiadiazole is then reacted with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2 or KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as DMF or dichloromethane (DCM).

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine: Lacks the fluorine atom on the phenyl ring, which may affect its biological activity.

    1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a fluorine atom on the phenyl ring, leading to different chemical and biological properties.

    1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-methylphenyl)piperazine: Has a methyl group on the phenyl ring, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12ClFN4S

Molecular Weight

298.77 g/mol

IUPAC Name

3-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C12H12ClFN4S/c13-11-15-12(19-16-11)18-7-5-17(6-8-18)10-3-1-9(14)2-4-10/h1-4H,5-8H2

InChI Key

SFNCUYWSEQBGAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=NS3)Cl

Origin of Product

United States

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